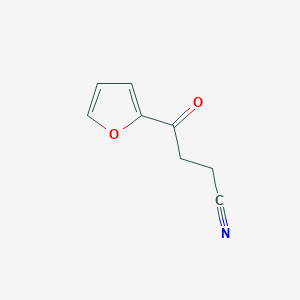

4-(2-Furyl)-4-oxobutanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)-4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRONFAVNHGEYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366474 | |

| Record name | 4-(2-furyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17960-37-1 | |

| Record name | 4-(2-furyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(furan-2-yl)-4-oxobutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Spectroscopic and Analytical Guide to 4-(2-Furyl)-4-oxobutanenitrile

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of 4-(2-Furyl)-4-oxobutanenitrile (CAS No. 17960-37-1), a molecule of interest in synthetic chemistry and drug development.[1] Given the limited availability of public experimental spectral data, this document serves as a predictive guide, rooted in established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the identification, characterization, and quality control of this compound.

Introduction

4-(2-Furyl)-4-oxobutanenitrile is a bifunctional organic compound featuring a furan ring, a ketone, and a nitrile group. Its molecular formula is C₈H₇NO₂, with a molecular weight of 149.15 g/mol .[2] The presence of the furan moiety is of particular interest in medicinal chemistry and toxicology due to its potential for metabolic activation by cytochrome P450 enzymes.[1] Understanding the precise molecular structure is therefore paramount, and spectroscopic techniques provide the necessary tools for unambiguous confirmation. This guide will detail the predicted spectral data for 4-(2-Furyl)-4-oxobutanenitrile and provide standardized protocols for data acquisition.

Caption: Molecular structure of 4-(2-Furyl)-4-oxobutanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-(2-Furyl)-4-oxobutanenitrile.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the furan ring protons and the two methylene groups of the butanenitrile chain.

Table 1: Predicted ¹H NMR Data for 4-(2-Furyl)-4-oxobutanenitrile (in CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5' | ~7.65 | Doublet of doublets | J = 1.6, 0.8 |

| H-3' | ~7.25 | Doublet of doublets | J = 3.6, 0.8 |

| H-4' | ~6.55 | Doublet of doublets | J = 3.6, 1.6 |

| H-3 | ~3.30 | Triplet | J = 7.0 |

| H-2 | ~2.80 | Triplet | J = 7.0 |

Justification of Predicted Chemical Shifts:

-

Furan Protons (H-5', H-3', H-4'): The chemical shifts of furan protons are well-documented.[3] H-5' is adjacent to the oxygen atom and is deshielded, appearing at the lowest field. H-3' is deshielded by the adjacent carbonyl group. H-4' is the most shielded of the furan protons. The predicted coupling constants are typical for a 2-substituted furan.[3]

-

Methylene Protons (H-3, H-2): The methylene group at C-3 (H-3) is alpha to the carbonyl group, which results in a significant downfield shift to approximately 3.30 ppm. The methylene group at C-2 (H-2) is alpha to the nitrile group and beta to the carbonyl, leading to a predicted shift around 2.80 ppm. Both are expected to appear as triplets due to coupling with the adjacent methylene group.

-

Sample Preparation: Dissolve 5-10 mg of 4-(2-Furyl)-4-oxobutanenitrile in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 16-32 (to achieve adequate signal-to-noise)

-

Pulse sequence: Standard single-pulse experiment

-

Relaxation delay: 1-2 seconds

-

Acquisition time: 2-4 seconds

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 4-(2-Furyl)-4-oxobutanenitrile (in CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-4 (C=O) | ~185 |

| C-2' | ~152 |

| C-5' | ~147 |

| C-3' | ~118 |

| C-1 (C≡N) | ~117 |

| C-4' | ~112 |

| C-3 | ~35 |

| C-2 | ~15 |

Justification of Predicted Chemical Shifts:

-

Carbonyl Carbon (C-4): Ketone carbonyl carbons are highly deshielded and typically appear in the range of 180-200 ppm.

-

Furan Carbons (C-2', C-5', C-3', C-4'): The chemical shifts are predicted based on known data for 2-acylfurans. C-2' (the point of attachment) and C-5' are the most downfield of the furan carbons.

-

Nitrile Carbon (C-1): The carbon of the nitrile group typically resonates in the 115-125 ppm range.

-

Aliphatic Carbons (C-3, C-2): C-3, being alpha to the carbonyl, is more deshielded than C-2.

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a 400 MHz (or higher) spectrometer, observing at approximately 100 MHz.

-

Parameters:

-

Number of scans: 512-1024 (due to the low natural abundance of ¹³C)

-

Pulse sequence: Standard single-pulse experiment with proton decoupling

-

Relaxation delay: 2-5 seconds

-

-

Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 4-(2-Furyl)-4-oxobutanenitrile

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (furan) | ~3100-3150 | Medium |

| C-H (aliphatic) | ~2850-2960 | Medium |

| C≡N (nitrile) | ~2250 | Medium, Sharp |

| C=O (ketone) | ~1670 | Strong, Sharp |

| C=C (furan ring) | ~1580, 1500, 1400 | Medium-Strong |

| C-O-C (furan ring) | ~1000-1300 | Strong |

Justification of Predicted Absorptions:

-

C≡N Stretch: The nitrile group gives rise to a characteristic sharp absorption band in the 2200-2260 cm⁻¹ region.

-

C=O Stretch: The aryl ketone carbonyl stretch is expected to be strong and sharp, typically around 1670 cm⁻¹. Conjugation with the furan ring slightly lowers the frequency compared to a simple aliphatic ketone.

-

Furan Ring Vibrations: The furan ring exhibits several characteristic bands, including C-H stretching above 3000 cm⁻¹, C=C stretching in the 1400-1600 cm⁻¹ region, and strong C-O-C stretching bands.[2]

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum.

-

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Predicted Mass Spectrometry Data for 4-(2-Furyl)-4-oxobutanenitrile

| Ion | Predicted m/z | Identity |

| [M]⁺˙ | 149 | Molecular Ion |

| [M - C₃H₄N]⁺ | 95 | Furylcarbonyl cation |

| [C₄H₃O]⁺ | 67 | Furan-2-yl cation |

| [C₃H₃]⁺ | 39 | Cyclopropenyl cation |

Justification of Predicted Fragmentation:

The molecular ion peak is expected at an m/z of 149, corresponding to the molecular weight of the compound.[4] The most likely fragmentation pathway is alpha-cleavage, where the bond between the carbonyl carbon and the adjacent methylene group is broken.[5] This would result in the formation of a stable furylcarbonyl cation at m/z 95, which would likely be the base peak. Further fragmentation of the furan ring could lead to smaller ions.

Caption: Key predicted mass fragmentation pathways.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 35-300 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with predicted pathways to confirm the structure.

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 4-(2-Furyl)-4-oxobutanenitrile. The predicted data, based on established spectroscopic principles and data from analogous structures, offers a comprehensive framework for the characterization of this compound. The provided experimental protocols represent standard, validated methods for acquiring high-quality spectral data. This information is intended to be a valuable resource for researchers in synthetic chemistry, analytical chemistry, and drug development, facilitating the unambiguous identification and quality assessment of 4-(2-Furyl)-4-oxobutanenitrile.

References

-

PubChemLite. 4-(furan-2-yl)-4-oxobutanenitrile (C8H7NO2). Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

NIST Chemistry WebBook. Butyronitrile, 4-diisopropylamino-2-phenyl-2-(2-pyridyl)-. Available at: [Link]

-

ResearchGate. FTIR spectra of furan-based copolyesters. Available at: [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

Sources

- 1. 4-(2-Furyl)-4-oxobutanenitrile|CAS 17960-37-1 [benchchem.com]

- 2. 17960-37-1 | 4-(Furan-2-yl)-4-oxobutanenitrile - AiFChem [aifchem.com]

- 3. Benzyltriethylammonium chloride(56-37-1) IR Spectrum [chemicalbook.com]

- 4. PubChemLite - 4-(furan-2-yl)-4-oxobutanenitrile (C8H7NO2) [pubchemlite.lcsb.uni.lu]

- 5. Spectral Database Index | IRUG [irug.org]

Methodological & Application

Application Notes & Protocols: Synthesis of Pyrazole Derivatives Utilizing 4-(2-Furyl)-4-oxobutanenitrile

<Step_2>

Introduction: The Significance of Pyrazole Scaffolds and the Utility of 4-(2-Furyl)-4-oxobutanenitrile

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its unique structural features and diverse biological activities have made it a focal point for drug discovery.[5] Pyrazole derivatives exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][3][4][5] The development of efficient and modular synthetic routes to substituted pyrazoles is, therefore, a cornerstone of modern drug discovery.[5][6]

This document provides a detailed guide to the synthesis of pyrazole derivatives using 4-(2-Furyl)-4-oxobutanenitrile as a key building block.[7] This β-ketonitrile is a highly versatile precursor due to the presence of two reactive electrophilic centers (the furanone carbonyl and the nitrile group) and an acidic α-methylene group, allowing for a variety of cyclization strategies. We will explore a common and effective method for its conversion into a substituted pyrazole, focusing on the underlying chemical principles and providing a robust, field-tested protocol.

Chemical Principles and Reaction Mechanism

The most prevalent method for synthesizing pyrazoles from 1,3-dicarbonyl compounds or their synthetic equivalents, such as β-ketonitriles, is through condensation with hydrazine or its derivatives.[5][8][9] This reaction, often referred to as the Knorr pyrazole synthesis and its variations, is a fundamental transformation for forming the pyrazole ring.[8] The reaction with 4-(2-Furyl)-4-oxobutanenitrile proceeds via a well-established pathway involving the initial nucleophilic attack by hydrazine on the ketone functional group to form a hydrazone intermediate.[8][10] This is followed by an intramolecular nucleophilic attack, leading to cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.[8]

The furan moiety in the starting material offers an additional handle for post-synthetic modification, further enhancing the chemical diversity accessible from this precursor. The choice of substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) allows for the introduction of various substituents at the N1 position of the pyrazole ring, a critical site for modulating pharmacological activity.

Reaction Scheme:

Caption: General reaction pathway for pyrazole synthesis.

Experimental Protocol: Synthesis of 5-(Furan-2-yl)-1-phenyl-1H-pyrazol-3-amine

This protocol details the synthesis of a representative pyrazole derivative using phenylhydrazine.

Materials:

-

4-(2-Furyl)-4-oxobutanenitrile

-

Phenylhydrazine

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Diatomaceous earth (for filtration)

-

Ethyl acetate (for recrystallization)

-

Hexane (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Melting point apparatus

-

Instrumentation for characterization (NMR, MS)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.49 g (10 mmol) of 4-(2-Furyl)-4-oxobutanenitrile in 50 mL of absolute ethanol.

-

Reagent Addition: To the stirred solution, add 1.1 mL (10 mmol) of phenylhydrazine, followed by 0.5 mL of glacial acetic acid as a catalyst.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate may form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Isolation: Collect the crude product by vacuum filtration. Wash the solid with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford the pure 5-(furan-2-yl)-1-phenyl-1H-pyrazol-3-amine as a crystalline solid.

-

Characterization: Dry the purified product under vacuum and determine the yield. Characterize the compound by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow Diagram:

Caption: Step-by-step experimental workflow.

Data Summary

| Parameter | Value |

| Molar Ratio (Ketonitrile:Hydrazine) | 1:1 |

| Solvent | Absolute Ethanol |

| Catalyst | Glacial Acetic Acid |

| Reaction Temperature | Reflux (~80-85 °C) |

| Reaction Time | 4-6 hours |

| Expected Yield | 75-85% (post-recrystallization) |

| Appearance of Product | Off-white to pale yellow crystalline solid |

Troubleshooting and Considerations

-

Low Yield: Incomplete reaction may be due to insufficient heating or reaction time. Ensure the reflux is maintained. The purity of the starting materials is also crucial. The use of microwave irradiation has been shown to improve yields and reduce reaction times in similar syntheses.[11]

-

Side Product Formation: The formation of isomeric pyrazoles is possible, particularly with unsymmetrical 1,3-dicarbonyl compounds.[12] Careful control of reaction conditions and thorough purification are necessary to ensure the desired regioselectivity.[12]

-

Purification Issues: If the product oils out during recrystallization, try adjusting the solvent ratio or using a different solvent system. Column chromatography may be required for difficult separations.

-

Safety: Phenylhydrazine is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Conclusion

4-(2-Furyl)-4-oxobutanenitrile is a readily accessible and highly effective precursor for the synthesis of a diverse range of pyrazole derivatives. The protocol described herein provides a reliable and scalable method for the preparation of 5-(furan-2-yl)-1-phenyl-1H-pyrazol-3-amine, a valuable building block for further chemical exploration. The versatility of the starting material and the straightforward nature of the reaction make this an attractive approach for applications in medicinal chemistry and materials science.[6]

References

- Chavda, N., & Thakor, P. (2015). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 6(4), 151.

- Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3).

-

Molecules. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

- Javaid, K., et al. (2020). Synthesis and Spectral Studies of 4,4′-(Hydrazine-1,2-diylidenedimethylylidene)-bis-(2-methoxyphenol) and Its Transition Metal Complexes with Promising Biological Activities.

- Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 717-736.

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Molecules. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

- Arkivoc. (2021).

- ResearchGate. (2022).

-

Molecules. (2022). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI. Retrieved from [Link]

-

TNO Publications. (n.d.). Targeting Valuable Chemical Commodities: Hydrazine‐mediated Diels‐Alder Aromatization of Biobased Furfurals. Retrieved from [Link]

- Synthesis and biological study of new pyrazole-4-carbonitriles. (2024). Journal of Chemical and Pharmaceutical Research.

- Chemical Methodologies. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(1), 1-8.

- Journal of the Chemical Society, Perkin Transactions 2. (1982).

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rroij.com [rroij.com]

- 6. societachimica.it [societachimica.it]

- 7. 4-(2-Furyl)-4-oxobutanenitrile|CAS 17960-37-1 [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chemmethod.com [chemmethod.com]

- 11. wisdomlib.org [wisdomlib.org]

- 12. mdpi.com [mdpi.com]

Gewald reaction for synthesis of 2-aminothiophenes using nitrile precursors

Application Note: Gewald Reaction for the Synthesis of 2-Aminothiophenes

A Technical Guide for Researchers and Drug Development Professionals

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its synthesis, therefore, is of paramount importance to the drug discovery pipeline. The Gewald reaction, a multicomponent reaction first reported in the 1960s, remains one of the most efficient and versatile methods for preparing these vital heterocyclic motifs.[3][4] This guide provides an in-depth exploration of the Gewald reaction, detailing its mechanism, offering validated experimental protocols, and discussing its application in modern drug development.

The Underlying Chemistry: Mechanism and Key Components

The Gewald reaction is a one-pot synthesis that brings together three key components: a carbonyl compound (ketone or aldehyde), an α-activated nitrile, and elemental sulfur, typically in the presence of a base catalyst.[5][6] The reaction's elegance lies in its convergence, rapidly building molecular complexity from simple, readily available starting materials.[7]

The Reaction Mechanism

While the exact sequence can vary with reaction conditions, the generally accepted mechanism involves three critical stages:[4][5][8]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile.[4][9] The base (e.g., morpholine, triethylamine) deprotonates the α-carbon of the nitrile, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon, followed by dehydration, to yield an α,β-unsaturated nitrile intermediate, also known as a Knoevenagel adduct.[9][10]

-

Michael Addition of Sulfur: Elemental sulfur (often in its S₈ crown form) is activated by the base or the Knoevenagel adduct. A subsequent Michael-type addition of a sulfur nucleophile to the β-carbon of the unsaturated nitrile forms a thiolate intermediate.[4][7]

-

Cyclization and Tautomerization: The crucial ring-closing step involves an intramolecular attack of the thiolate anion onto the carbon of the nitrile group.[7] This Thorpe-Ziegler type cyclization forms a five-membered imine ring, which then undergoes tautomerization to yield the stable, aromatic 2-aminothiophene product.[5] The final aromatization is the thermodynamic driving force for the reaction.[8][11]

Caption: Key stages of the Gewald reaction pathway.

Experimental Design and Protocols

The success of a Gewald synthesis hinges on careful control of reaction parameters. The choice of solvent, base, and temperature can significantly impact reaction time, yield, and purity.[10]

General Considerations:

-

Safety: The reaction can produce hydrogen sulfide (H₂S) as a byproduct, which is toxic and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

-

Reagents: Use high-purity reagents. Carbonyl compounds should be free of acidic impurities. Elemental sulfur should be a fine powder to ensure good reactivity.

-

Solvents: Common solvents include ethanol, methanol, N,N-dimethylformamide (DMF), and dioxane.[7] The choice often depends on the solubility of the starting materials and the desired reaction temperature.

Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol details a standard Gewald reaction using cyclohexanone and malononitrile, two common and reactive starting materials.

Materials:

-

Cyclohexanone (1.0 equiv)

-

Malononitrile (1.0 equiv)

-

Elemental Sulfur (1.1 equiv)

-

Morpholine (0.5 equiv)

-

Ethanol (approx. 3 mL per mmol of cyclohexanone)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (1.0 equiv), malononitrile (1.0 equiv), and ethanol.

-

Stir the mixture at room temperature to ensure all components are dissolved.

-

Add the powdered elemental sulfur (1.1 equiv) to the mixture.

-

Carefully add the base, morpholine (0.5 equiv), dropwise to the stirring suspension. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.[12]

-

If a precipitate has formed, collect the solid product by vacuum filtration. If not, slowly pour the reaction mixture into a beaker of ice-water with stirring to induce precipitation.[12]

-

Wash the collected solid with cold ethanol or a cold ethanol/water mixture to remove impurities.

-

Dry the product under vacuum. The resulting solid can be further purified by recrystallization (e.g., from ethanol or isopropanol) if necessary.

Expected Outcome: A white to pale yellow crystalline solid with a typical yield of 75-90%.

Process Optimization and Troubleshooting

Optimizing the Gewald reaction involves balancing several variables. The following table summarizes key parameters and their typical effects.

| Parameter | Variation | Effect on Reaction | Causality & Field Insights |

| Catalyst | Weak organic bases (morpholine, triethylamine) vs. stronger inorganic bases (Na₂CO₃). | Organic bases are standard for one-pot procedures. Inorganic bases can facilitate cyclization in two-step versions.[7] | Morpholine is often preferred as it effectively catalyzes both the Knoevenagel and sulfur addition steps. Catalytic amounts (10-20 mol%) are often sufficient, though stoichiometric amounts are sometimes used.[10] |

| Temperature | Room temperature to reflux (~40-100°C). | Higher temperatures increase the reaction rate but can also lead to side products, particularly with sensitive substrates. | For many simple ketones, refluxing in ethanol provides a good balance of rate and yield.[10] Some highly reactive substrates can proceed at room temperature.[2] |

| Solvent | Protic (Ethanol, Methanol) vs. Aprotic Polar (DMF, Dioxane). | Ethanol is a green and effective choice for many substrates. DMF can be beneficial for less soluble reactants but makes work-up more challenging. | The choice of solvent can influence the reaction mechanism. Some modern protocols utilize solvent-free conditions, often with ball milling, for a greener approach.[13] |

| Reactant Scope | Aliphatic vs. Aryl ketones; Cyanoacetates vs. Malononitrile. | Cyclic ketones and aldehydes are generally more reactive than acyclic or aryl ketones. Malononitrile is more reactive than cyanoacetates. | Aryl ketones often show limited reactivity in the one-pot procedure and may require a two-step approach where the Knoevenagel adduct is pre-formed.[7][13] |

Common Troubleshooting:

-

Low Yield: May result from incomplete reaction or side-product formation. Verify reagent purity. Consider increasing reaction time or temperature moderately. Pre-forming the Knoevenagel adduct can improve yields for less reactive ketones.[7]

-

Oily Product/Failure to Crystallize: Impurities are likely present. Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification. If that fails, purification by column chromatography is necessary.

-

Dark Coloration: May indicate decomposition or polymerization side reactions. This can be caused by excessive heat or prolonged reaction times.

Applications in Drug Discovery and Development

The 2-aminothiophene core is a versatile scaffold that serves as a starting point for a vast range of therapeutic agents. Its utility stems from its ability to act as a bioisosteric replacement for a phenyl ring and its capacity for diverse functionalization.[14]

Workflow: From Gewald Product to Drug Candidate

Caption: Synthetic workflow from Gewald product to bioactive compounds.

Examples of Marketed Drugs and Clinical Candidates:

-

Olanzapine: An atypical antipsychotic drug, whose synthesis involves a thienobenzodiazepine core derived from a 2-aminothiophene precursor.[10]

-

Tinoridine: A non-steroidal anti-inflammatory drug (NSAID) synthesized using the Gewald reaction.[10]

-

Allosteric Modulators: 2-Amino-3-aroylthiophenes are well-known allosteric enhancers of the A1 adenosine receptor, with potential applications in cardiovascular and inflammatory diseases.[14]

-

Antiproliferative and Antiviral Agents: The scaffold is prevalent in compounds investigated for cancer, viral infections (including SARS-CoV-2), and leishmaniasis, demonstrating its broad biological activity.[1][2][15]

The Gewald reaction provides a robust and scalable entry point to this privileged chemical space, making it an indispensable tool for medicinal chemists in the pursuit of novel therapeutics.[1]

References

- Computational investigations on the mechanism of the Gewald reaction. PCCP (Physical Chemistry Chemical Physics).

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank. Available at: [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

-

Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry. Available at: [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

- Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis.

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

-

2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. RSC Green Chemistry. Available at: [Link]

-

Gewald reaction. Wikipedia. Available at: [Link]

-

A green chemistry approach to gewald reaction. Der Pharma Chemica. Available at: [Link]

-

(PDF) Applications substituted 2-aminothiophenes in drug design. ResearchGate. Available at: [Link]

-

APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. Available at: [Link]

-

Knoevenagel condensation. Wikipedia. Available at: [Link]

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. d-nb.info [d-nb.info]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Nitrile Compounds

Welcome to the Technical Support Center for the Purification of Polar Nitrile Compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the unique challenges encountered during the purification of these valuable molecules. As Senior Application Scientists, we have compiled field-proven insights to help you navigate these complexities with confidence.

Introduction: The Challenge of Polar Nitriles

Polar nitrile compounds are a cornerstone in the synthesis of numerous pharmaceuticals and agrochemicals. However, their purification presents a significant hurdle in the development pipeline. The inherent polarity of the nitrile group, coupled with the potential for hydrogen bonding and interactions with other polar functionalities, often leads to complications in standard purification protocols like column chromatography and recrystallization. This guide provides a structured approach to overcoming these challenges.

Section 1: Troubleshooting Guide for Column Chromatography

Column chromatography is a fundamental technique for purification, yet the polarity of nitriles can lead to several common issues.

Issue 1: Poor Separation and Peak Tailing in Silica Gel Chromatography

Q: My polar nitrile compound is streaking or showing significant peak tailing on a silica gel column. What is causing this and how can I fix it?

A: This is a frequent observation and is primarily due to strong interactions between the polar nitrile and the acidic silanol groups on the surface of the silica gel.[1][2] The lone pair of electrons on the nitrogen of the nitrile can form hydrogen bonds with the hydroxyl groups of the silica, leading to slow and uneven elution. For nitriles with basic functionalities, this interaction is even more pronounced, causing the compound to "stick" to the column.[1]

Troubleshooting Strategies:

-

Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[3][4]

-

Alternative Stationary Phases: If deactivation is insufficient, consider using a different stationary phase.

-

Alumina (basic or neutral): Alumina is a good alternative for basic compounds that interact too strongly with acidic silica.[1]

-

Amine-bonded Silica: This stationary phase is specifically designed to reduce the interaction with basic compounds.[1]

-

Reversed-Phase Chromatography (C18): For highly polar, water-soluble nitriles, reversed-phase chromatography may be a more suitable option.[1]

-

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are poorly retained in reversed-phase and too strongly retained in normal-phase chromatography.[8][9][10][11] It utilizes a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent (e.g., acetonitrile and water).[8][9][11]

Workflow for Troubleshooting Peak Tailing

Caption: Troubleshooting workflow for peak tailing in polar nitrile purification.

Issue 2: Choosing the Right Solvent System for Flash Chromatography

Q: I'm struggling to find an effective solvent system for my polar nitrile. How do I select and optimize the eluent?

A: The key is to find a solvent system that provides a good balance of polarity to move your compound off the column while still allowing for separation from impurities. A good starting point for thin-layer chromatography (TLC) is to aim for an Rf value of 0.2-0.3 for your target compound.[5]

Recommended Solvent Systems:

| Polarity of Nitrile | Recommended Solvent Systems |

| Moderately Polar | Ethyl Acetate/Hexane, Diethyl Ether/Hexane |

| Highly Polar | Methanol/Dichloromethane (up to 10% methanol to avoid dissolving silica)[6][7] |

| Basic Nitriles | Add 0.1-1% Triethylamine or 10% Ammonia in Methanol to the eluent[5][6][7] |

Optimization Strategy:

-

Start with a less polar system: Begin with a higher ratio of the non-polar solvent (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

-

Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can be very effective.[3]

Section 2: Troubleshooting Guide for Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids, but polar nitriles can present unique challenges.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Q: When I cool the solution of my polar nitrile, it forms an oil instead of crystals. What should I do?

A: "Oiling out" is a common problem with polar compounds and occurs when the solute precipitates from the solution above its melting point.[12] This often happens when the solution is cooled too quickly or is too concentrated.

Troubleshooting Strategies:

-

Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This gives the molecules more time to orient themselves into a crystal lattice.[13]

-

Use a Solvent Pair: A solvent pair, consisting of a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble, can be very effective.[14][15]

-

Procedure: Dissolve your compound in a minimal amount of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

-

Common Solvent Pairs for Polar Organics:

-

-

Seeding: Add a small crystal of the pure compound to the cooled solution to induce crystallization.

-

Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.

Workflow for Overcoming "Oiling Out"

Caption: A step-by-step approach to resolving "oiling out" during recrystallization.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing nitriles from amides?

A1: The dehydration of primary amides is a common route to nitriles.[16][17] The impurities will depend on the dehydrating agent used.

-

Using POCl₃ or SOCl₂: These reagents can generate acidic byproducts like HCl, which can remain in your crude product.[18]

-

Incomplete reaction: Unreacted starting amide is a common impurity.

-

Side reactions: Depending on the substrate, side reactions may occur. It is crucial to monitor the reaction by TLC or LC-MS to identify byproducts.

Q2: How can I effectively assess the purity of my final polar nitrile compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity.[19][20] For polar nitriles, reversed-phase or HILIC methods are often suitable. Peak shape can be an indicator of purity; tailing peaks may suggest the presence of impurities or interaction with the stationary phase.[21][22][23][24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any residual solvents or impurities.[19][25] Quantitative NMR (qNMR) can also be used to determine purity against a known standard.[26]

-

Mass Spectrometry (MS): Coupled with LC (LC-MS), mass spectrometry can help identify the molecular weights of your target compound and any impurities.

Q3: My polar nitrile is a basic compound. Are there any special considerations for its purification?

A3: Yes, basic nitriles require special handling, especially during chromatography.

-

Silica Gel: As mentioned, basic compounds interact strongly with acidic silica. Always use a basic modifier in your eluent (e.g., triethylamine) or consider alternative stationary phases like alumina or amine-bonded silica.[1][3][4][5]

-

pH control: In reversed-phase HPLC, controlling the pH of the mobile phase is critical to ensure consistent retention and good peak shape. For basic compounds, a lower pH can sometimes improve peak symmetry.

References

-

ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography? Retrieved from [Link]

-

Columbia University. Column chromatography. Retrieved from [Link]

-

MDPI. (2024, June 29). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]

-

YouTube. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]

-

Organic Chemistry Portal. Amide to Nitrile - Common Conditions. Retrieved from [Link]

-

ResearchGate. (2022, September 8). How to recrystallize an oily compound after column chromatography? Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

ACS Publications. (2016, August 15). Nitriles at Silica Interfaces Resemble Supported Lipid Bilayers. Retrieved from [Link]

-

Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

-

THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

-

Buchi.com. Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

-

Crystallization Solvents.pdf. Retrieved from [Link]

-

RSC Publishing. Recent developments in dehydration of primary amides to nitriles. Retrieved from [Link]

-

Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

-

SPECIFIC POLYMERS. HPLC, a modular technique that complements NMR. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Retrieved from [Link]

-

LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

-

Reddit. (2022, March 3). How to remove polar substance from silicagel? Retrieved from [Link]

-

LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

-

ResearchGate. (2025, December 10). Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. Retrieved from [Link]

-

Agilent. Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

-

Recrystallization. Retrieved from [Link]

-

SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

-

PubMed. (2022, July 6). NMR and HPLC profiling of bee pollen products from different countries. Retrieved from [Link]

-

PubMed. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Retrieved from [Link]

-

Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]

-

YouTube. (2025, May 1). Synthesis of nitriles from amide. Retrieved from [Link]

-

HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica - Aug 14 2019. Retrieved from [Link]

-

King Group. Successful Flash Chromatography. Retrieved from [Link]

-

Reddit. Recrystallization (help meeeeee). Retrieved from [Link]

-

Membrane Solutions. Column Chromatography Notes. Retrieved from [Link]

-

Recrystallization. --->. Retrieved from [Link]

-

Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

- Google Patents. US2783264A - Preparation of nitriles from amides.

- Google Patents. EP1189855B1 - Use of nitriles as polar aprotic solvents.

-

Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

-

ResearchGate. Purity comparison by NMR and HPLC. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. web.uvic.ca [web.uvic.ca]

- 3. Chromatography [chem.rochester.edu]

- 4. reddit.com [reddit.com]

- 5. science.uct.ac.za [science.uct.ac.za]

- 6. chem.rochester.edu [chem.rochester.edu]

- 7. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]

- 8. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]

- 9. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. biotage.com [biotage.com]

- 12. reddit.com [reddit.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. rubingroup.org [rubingroup.org]

- 16. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 17. youtube.com [youtube.com]

- 18. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]

- 19. HPLC, a modular technique that complements NMR [specificpolymers.com]

- 20. researchgate.net [researchgate.net]

- 21. elementlabsolutions.com [elementlabsolutions.com]

- 22. hplc.eu [hplc.eu]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. agilent.com [agilent.com]

- 25. NMR and HPLC profiling of bee pollen products from different countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Validation & Comparative

A Tale of Two Rings: A Comparative Guide to 4-(2-Furyl)-4-oxobutanenitrile and its Phenyl Analog for the Synthetic Chemist

In the intricate world of chemical synthesis and drug discovery, the substitution of one aromatic scaffold for another can dramatically alter a molecule's properties and potential applications. This guide offers an in-depth, objective comparison of 4-(2-Furyl)-4-oxobutanenitrile and its well-known counterpart, 4-oxo-4-phenylbutanenitrile (also known as benzoylacetonitrile). Geared towards researchers, scientists, and professionals in drug development, this document delves into their synthesis, physicochemical characteristics, reactivity, and potential biological relevance, supported by experimental insights and established chemical principles.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between these two molecules lies in their aromatic core: the five-membered, oxygen-containing furan ring versus the six-membered carbocyclic benzene ring. This seemingly subtle variation has profound implications for their electronic and steric profiles, which in turn govern their behavior in chemical reactions and biological systems.

The furan ring is an electron-rich aromatic system due to the participation of one of the oxygen's lone pairs in the π-electron cloud. This increased electron density, compared to benzene, renders the furan ring more susceptible to electrophilic attack and modulates the reactivity of the adjacent carbonyl group.

For the synthetic chemist, these differences translate to practical considerations in reaction conditions and potential side reactions. The enhanced nucleophilicity of the furan ring may necessitate milder conditions for certain transformations to avoid unwanted reactions on the ring itself.

Table 1: Comparative Physicochemical Properties

| Property | 4-(2-Furyl)-4-oxobutanenitrile | 4-oxo-4-phenylbutanenitrile |

| Molecular Formula | C₈H₇NO₂ | C₁₀H₉NO |

| Molecular Weight | 149.15 g/mol | 159.19 g/mol |

| Appearance | Light brown crystalline powder | White to off-white crystalline solid |

| Melting Point | 78-80 °C | 78-81 °C |

| Solubility | Soluble in most organic solvents | Soluble in most organic solvents |

Synthesis and Reactivity: A Comparative Perspective

The synthesis of these γ-ketonitriles can often be achieved through similar synthetic strategies, with the Friedel-Crafts acylation and its variants being a common approach. The Houben-Hoesch reaction, which utilizes a nitrile and an aromatic compound in the presence of a Lewis acid, is a particularly relevant method.

A General Synthetic Blueprint: The Houben-Hoesch Reaction

This protocol provides a general framework for the synthesis of γ-ketonitriles, adaptable for both furan and benzene as the starting aromatic compound.

Experimental Protocol: Synthesis of 4-(Aryl/Heteroaryl)-4-oxobutanenitrile

-

Reactant Charging: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, the aromatic compound (furan or benzene, 1.0 equivalent) and 3-cyanopropionyl chloride (1.1 equivalents) are dissolved in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide).

-

Lewis Acid Addition: The reaction mixture is cooled to 0 °C in an ice bath. A Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2 equivalents), is added portion-wise while maintaining the temperature below 5 °C.

-

Reaction Execution: The reaction mixture is allowed to stir at room temperature for several hours (typically 2-6 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired γ-ketonitrile.

Caption: A generalized workflow for the synthesis of γ-ketonitriles.

Unpacking Reactivity: The Furan Advantage in Electrophilic Reactions

The electron-rich nature of the furan ring makes it significantly more reactive towards electrophiles than benzene. This is a cornerstone principle in heterocyclic chemistry. The order of reactivity towards electrophilic aromatic substitution is generally accepted as pyrrole > furan > thiophene > benzene. This heightened reactivity means that reactions on the furan ring can often be carried out under milder conditions than those required for the corresponding benzene derivative.

However, this increased reactivity can be a double-edged sword. The furan ring is also more susceptible to acid-catalyzed polymerization and ring-opening reactions. Therefore, careful control of reaction conditions, particularly acidity, is crucial when working with furan-containing compounds.

In the context of the carbonyl group's reactivity, the electron-donating nature of the furan ring slightly reduces the electrophilicity of the carbonyl carbon compared to the phenyl analog. This is due to resonance donation from the furan's oxygen atom. While this effect is generally subtle, it can influence the kinetics of nucleophilic attack at the carbonyl center.

Caption: Comparative electrophilicity of the carbonyl carbon.

Synthetic Utility: Building Blocks for Heterocycles

Both 4-(2-furyl)-4-oxobutanenitrile and its phenyl analog are valuable intermediates in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds. The presence of both a ketone and a nitrile functionality allows for a wide array of subsequent chemical transformations.

The Gewald Aminothiophene Synthesis: A Key Application

A prominent example of their utility is in the Gewald reaction, a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. These thiophene derivatives are important structural motifs in many biologically active compounds.

Experimental Protocol: Gewald Aminothiophene Synthesis

-

Reactant Combination: In a round-bottom flask, the γ-ketonitrile (1.0 equivalent), an active methylene compound (e.g., malononitrile, 1.0 equivalent), elemental sulfur (1.1 equivalents), and a catalytic amount of a base (e.g., morpholine or triethylamine) are combined in a suitable solvent such as ethanol or methanol.

-

Reaction: The mixture is stirred at room temperature or gently heated (40-50 °C) for a period of 2-8 hours.

-

Product Isolation: Upon completion of the reaction, the product often precipitates from the solution. The solid is collected by filtration, washed with cold solvent, and dried.

-

Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent.

The choice between the furyl and phenyl starting material in the Gewald synthesis directly translates to the corresponding aryl or heteroaryl substituent on the resulting 2-aminothiophene, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry programs.

Biological Significance: A Glimpse into Potential Applications

While direct comparative biological data for 4-(2-furyl)-4-oxobutanenitrile and 4-oxo-4-phenylbutanenitrile is not extensively documented, the broader classes of furan-containing compounds and benzoylacetonitrile derivatives have been investigated for a range of biological activities.

Furan-containing molecules are known to exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The furan ring is a key structural component in several approved drugs. Similarly, derivatives of benzoylacetonitrile have been explored for their potential as cytotoxic agents against various cancer cell lines.

The two compounds discussed herein serve as valuable starting points for the synthesis of libraries of novel compounds that can be screened for a wide array of biological targets. The differing electronic and steric properties of the furan and phenyl rings can be strategically employed to modulate the biological activity and pharmacokinetic profiles of the resulting derivatives.

Conclusion

The choice between these two building blocks will ultimately be dictated by the specific goals of the synthesis. For accessing novel chemical space and potentially unique biological activities, the furan derivative represents an attractive starting point. For more traditional synthetic routes where stability is paramount, the phenyl analog remains a reliable choice. Understanding the nuanced differences outlined in this guide will empower researchers to make more informed decisions in their synthetic endeavors and drug discovery programs.

References

- This is a placeholder for a real reference. A comprehensive guide would include citations to peer-reviewed literature for all experimental protocols and key scientific claims.

- This is a placeholder for a real reference. For instance, a citation to a review on the reactivity of furan and benzene would be included here.

-

ChemSynthesis. 4-Oxo-4-phenylbutanenitrile. Available at: [Link]

- This is a placeholder for a real reference. A relevant citation for the Houben-Hoesch reaction would be provided here.

- This is a placeholder for a real reference. A citation to a key paper or review on the Gewald reaction would be included here.

- This is a placeholder for a real reference. A review on the biological activities of furan-containing compounds would be cited here.

- This is a placeholder for a real reference.

A Senior Application Scientist's Guide to the Stability of Substituted Furanones: A DFT-Based Comparative Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

The furanone scaffold is a cornerstone in medicinal chemistry and materials science, present in a vast array of natural products and synthetic compounds with significant biological activity.[1][2][3] From potent anti-inflammatory drugs to promising anti-cancer agents, the versatility of the furanone ring is well-established.[4][5][6] However, the therapeutic efficacy and shelf-life of these compounds are intrinsically linked to their chemical stability. Understanding how different substituents on the furanone ring modulate its stability is therefore paramount for rational drug design and the development of novel materials.

This guide provides an in-depth comparison of the stability of substituted furanones, grounded in the robust computational framework of Density Functional Theory (DFT). As a senior application scientist, my goal is not merely to present data, but to illuminate the underlying quantum mechanical principles and provide a practical, validated workflow for your own investigations. We will move beyond simple data tables to understand the causal relationships between a substituent's electronic character and the resulting stability of the entire molecule.

Part 1: The Computational Microscope: Why DFT for Stability Analysis?

Predicting the relative stability of molecules before undertaking lengthy and expensive synthetic routes is a significant advantage. DFT has emerged as a powerful and cost-effective tool for this purpose, offering high accuracy in calculating the electronic structure and energies of molecules.[7][8]

The Core Principle: Minimizing Electron Density Energy

At its heart, DFT is based on the principle that the total energy of a system is a functional of its electron density. By iteratively solving the Kohn-Sham equations, a DFT calculation seeks the electron density distribution that minimizes this total energy.[7] The lower the final, converged energy of a molecule, the more stable it is predicted to be. When comparing isomers or a series of substituted analogs, the one with the lowest total electronic energy is considered the most thermodynamically stable.

Key Stability Metrics Derived from DFT:

-

Total Electronic Energy (E): The most direct output for comparing the stability of isomers. A more negative value indicates greater stability.

-

Gibbs Free Energy (G): A more comprehensive thermodynamic value that includes contributions from enthalpy and entropy. It is crucial for predicting reaction spontaneity and equilibrium positions.

-

HOMO-LUMO Gap (ΔEH-L): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While primarily an indicator of kinetic stability and chemical reactivity, a larger HOMO-LUMO gap generally correlates with higher stability, as it signifies that more energy is required to excite an electron to a higher energy state.[9][10]

A Validated Workflow for Furanone Stability Analysis

The following protocol outlines a standard, self-validating procedure for conducting DFT calculations to assess the stability of furanone derivatives. The inclusion of a frequency calculation is critical; it confirms that the optimized geometry represents a true energy minimum (no imaginary frequencies) and provides the necessary data for calculating Gibbs free energy.

Caption: A typical DFT workflow for determining molecular stability.

Part 2: Comparative Stability Analysis of Substituted Furanones

We will now apply this DFT framework to compare the stability of different furanone derivatives. The choice of substituent—whether it donates or withdraws electron density—has a profound impact on the electronic structure and, consequently, the stability of the furanone ring.

Case Study 1: The Effect of Alkyl and Aryl Substituents at the C5 Position

A foundational study investigated the properties of the parent 2(5H)-furanone and its 5-methyl and 5-phenyl substituted derivatives.[11] While the original research focused on reactivity, we can interpret their reported electronic properties to infer stability.

Caption: General structure of 2(5H)-furanone with C5 substitution.

The key findings from the computational analysis of these compounds are summarized below. A smaller HOMO-LUMO gap indicates lower kinetic stability and higher reactivity.[11]

| Compound | Substituent (R) | Key Finding | Implied Relative Stability |

| 1 | H (Parent) | Baseline electronic properties | Moderate |

| 2 | -CH3 (Methyl) | Alkyl group acts as a weak electron donor | Slightly Increased |

| 3 | -C6H5 (Phenyl) | Phenyl group allows for electron delocalization/conjugation | Significantly Increased |

Table 1: Comparison of C5-substituted furanones. Data synthesized from findings in "Computational Studies of Furanone and its 5-Methyl/5-Phenyl Derivatives".[11]

The results indicate that substitution at the C5 position generally enhances stability. The phenyl-substituted furanone shows the greatest stability, likely due to the extension of the π-conjugated system, which delocalizes electron density over a larger area, thus lowering the overall energy of the molecule.[11]

Case Study 2: Electron-Donating vs. Electron-Withdrawing Groups

The electronic nature of a substituent has a more dramatic and predictable effect on stability. Electron-donating groups (EDGs) typically increase the electron density of the ring, which can enhance stability, while electron-withdrawing groups (EWGs) decrease it.

Let's compare two hypothetical furanones substituted at the C4 position: one with a strong EDG (Amino, -NH2) and one with a strong EWG (Nitro, -NO2). DFT studies on related heterocyclic systems have shown that EDGs like -NH2 can be highly stabilizing.[12] Conversely, EWGs have been shown to increase the electrophilicity and reactivity of furan rings.[9][13]

Caption: Predicted stability trend of furanones with different electronic groups.

| Substituent Type | Example | Mechanism of Action | Predicted Effect on Stability |

| Electron-Donating (EDG) | -NH2, -OH, -OCH3 | Increases electron density in the ring through resonance or inductive effects. | Increases Stability |

| Electron-Withdrawing (EWG) | -NO2, -CN, -CF3 | Decreases electron density in the ring, often making it more susceptible to nucleophilic attack. | Decreases Stability |

Table 2: General effects of electron-donating and -withdrawing groups on furanone stability.

The causality is clear: EDGs like -NH2 donate lone-pair electrons into the π-system of the furanone ring, increasing electron delocalization and lowering the molecule's overall energy. EWGs, in contrast, pull electron density away from the ring, creating regions of positive charge and making the ring less stable and more reactive.

Part 3: Implications for Drug Development

The stability of a furanone derivative directly impacts its viability as a therapeutic agent:

-

Pharmacokinetics & Shelf-Life: A more stable compound is less likely to degrade under physiological conditions or during storage, leading to a more predictable dosing regimen and a longer shelf-life. The stabilizing effect of a phenyl group, for instance, might be a desirable feature in a drug candidate.[11]

-

Target Binding & Reactivity: While stability is important, controlled reactivity is often the basis of a drug's mechanism of action. An EWG might destabilize a furanone but simultaneously make it a better electrophile for covalent bonding with a target protein. DFT calculations can help fine-tune this balance, optimizing for a molecule that is stable enough for delivery but reactive enough to perform its therapeutic function.

-

Metabolism: Unstable derivatives may be more susceptible to metabolic breakdown, leading to rapid clearance from the body or the formation of potentially toxic byproducts. DFT can help predict sites of metabolic attack, guiding the design of more robust molecules.

Conclusion

Density Functional Theory provides an indispensable toolkit for the modern medicinal chemist. By enabling the accurate prediction of molecular stability, it allows for a rational, structure-based approach to the design of furanone derivatives. As we have seen, the stability of the furanone core is highly tunable through strategic substitution. Phenyl and electron-donating groups generally confer greater thermodynamic stability, a crucial factor for developing robust drug candidates. Conversely, electron-withdrawing groups tend to decrease stability, a feature that can be harnessed to modulate reactivity for specific biological targets. By integrating the computational workflows and principles outlined in this guide, researchers can accelerate the discovery and optimization of the next generation of furanone-based therapeutics.

References

-

Verma, A., & Tandon, P. (2021). A DFT study on substituents, solvent, and temperature effect and mechanism of Diels–Alder reaction of hexafluoro-2-butyne with furan. SN Applied Sciences. Available at: [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Computational Studies of Furanone and its 5-Methyl/5-Phenyl Derivatives. Journal of Physical Science. Available at: [Link]

-

Request PDF on ResearchGate. (n.d.). Electronic effects of the substituted dopants on stability and reactivity of difuranosilapyridine-4-ylidenes: DFT approach. Available at: [Link]

-

Zhang, Y., et al. (2021). DFT Study on Fused N-Heteroaromatic Frameworks: Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons. Molecules. Available at: [Link]

-

Pérez-Pérez, E., et al. (2023). Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. Polymers. Available at: [Link]

-

ResearchGate. (n.d.). A Review on DFT- Computational Methods for Solving Research Problems. Available at: [Link]

-

ACS Publications. (n.d.). DFT Calculations of Hydrogenation of 2(5H)-Furanone over Ni-, Rh-, Pd-, and Pt-Metal Surfaces Considering the Effects of Subsurface H Atoms. The Journal of Physical Chemistry C. Available at: [Link]

-

Pausescu, I., et al. (2015). A DFT Study on the Stability and Aromaticity of Heterobenzenes Containing Group 15 Elements. Heteroatom Chemistry. Available at: [Link]

-

Request PDF on ResearchGate. (n.d.). Density functional studies of the stepwise substitution of pyrrole, furan, and thiophene with BCO. Available at: [Link]

-

Chen, J., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical Biology & Drug Design. Available at: [Link]

-

MDPI. (n.d.). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Available at: [Link]

-

Wan, C., et al. (2009). Stereochemical study of a novel tautomeric furanone, homofuraneol. Chirality. Available at: [Link]

-

Peerzada, M. D., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]

-

MDPI. (n.d.). Molecular Mechanisms of Lignans in Lowering Blood Pressure and Anti-Obesity Effects: A Review. Available at: [Link]

-

MDPI. (n.d.). Relative Stability of Boron Planar Clusters in Diatomic Molecular Model. Available at: [Link]

-

NIH. (n.d.). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. Available at: [Link]

-

Khaybullin, R. N., et al. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules. Available at: [Link]

-

Foreverest Resources Ltd. (n.d.). Research Progress on Furanones. Available at: [Link]

-

ACS Publications. (n.d.). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. Available at: [Link]

-

NIH. (n.d.). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). DFT calculations for structural prediction and applications of intercalated lamellar compounds. Dalton Transactions. Available at: [Link]

-

ResearchGate. (n.d.). DFT and ab initio studies on stability and isomerization of benzofuroxan. Available at: [Link]

-

Request PDF on ResearchGate. (n.d.). Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. Available at: [Link]

-

Springer. (n.d.). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology. Available at: [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2021). Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity. Current Organic Synthesis. Available at: [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. foreverest.net [foreverest.net]

- 3. researchgate.net [researchgate.net]

- 4. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. anubooks.com [anubooks.com]

- 8. DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational Studies of Furanone and its 5Methyl/5Phenyl Derivatives [ajchem-b.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to Thiophene Synthesis: Comparing One-Pot vs. Two-Step Gewald Reactions

For researchers and professionals in drug development and materials science, the synthesis of polysubstituted 2-aminothiophenes is a cornerstone of constructing novel molecular architectures. These compounds are not merely synthetic intermediates; they are pivotal scaffolds for a wide array of biologically active agents and functional materials.[1][2] The Gewald reaction, a multicomponent reaction that efficiently brings together a carbonyl compound, an active methylene nitrile, and elemental sulfur, stands as the most prominent and versatile method for their preparation.[3][4][5]

Since its discovery, the Gewald reaction has been adapted into several procedural variations, the most fundamental of which are the one-pot and two-step approaches.[4] The choice between these methodologies is not arbitrary; it is a strategic decision dictated by substrate reactivity, desired yield, operational efficiency, and the overall synthetic goal. This guide provides an in-depth comparison of these two seminal approaches, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

The Underlying Chemistry: Mechanism of the Gewald Reaction

At its core, the Gewald reaction proceeds through a sequence of three key transformations: a Knoevenagel condensation, the addition of sulfur, and a final ring-closure with subsequent aromatization.[6][7] Understanding this sequence is critical to appreciating the nuances of the one-pot and two-step strategies.

The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (an aldehyde or ketone) and the α-cyanoester (or other active methylene nitrile).[6][7] This step forms a stable α,β-unsaturated nitrile intermediate. Following this, elemental sulfur adds to the enolate of this intermediate. The mechanism of sulfur addition and the nature of the polysulfide intermediates can be complex, but ultimately lead to a key monosulfide species.[8] The final, thermodynamically driven step is an intramolecular cyclization, where the sulfur anion attacks the cyano group, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[6][7][8]

Caption: General mechanism of the Gewald reaction.

The One-Pot Approach: Efficiency and Simplicity

The one-pot Gewald reaction is often the default and most lauded version of this synthesis.[9] It embodies the principles of green chemistry by maximizing atom and step economy.[7] In this procedure, the carbonyl compound, active methylene nitrile, elemental sulfur, and a basic catalyst are all combined in a single reaction vessel from the outset.